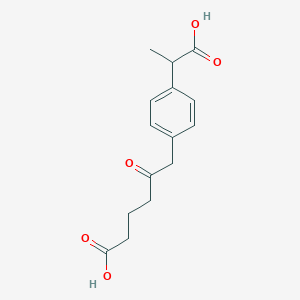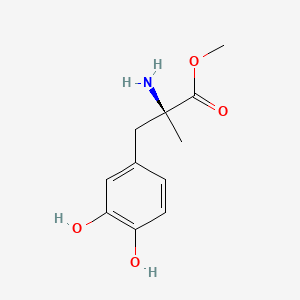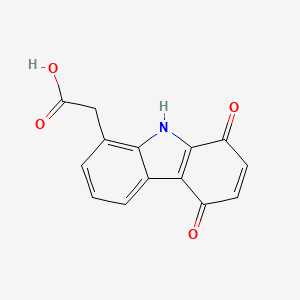
Loxoprofen Ring-opening Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loxoprofen Ring-opening Impurity is a degradation product of Loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). Loxoprofen itself is used to treat pain and inflammation in musculoskeletal conditions. The ring-opening impurity is formed during the synthesis or degradation of Loxoprofen and is often studied to understand the stability and quality of the drug.
Mechanism of Action
Target of Action
The primary target of Loxoprofen and its derivatives, including the ring-opening impurity, is the cyclooxygenase (COX) enzyme . This enzyme is responsible for the formation of various biologically active pain, fever, and inflammatory mediators, including prostaglandins, prostacyclin, thromboxane, and arachidonic acid .
Mode of Action
Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity. It is rapidly metabolized to its trans-alcohol form , which is a potent and non-selective inhibitor of cyclooxygenase . The ring-opening impurity likely follows a similar mode of action, although specific studies on this compound are limited.
Biochemical Pathways
The inhibition of COX enzymes by Loxoprofen and its derivatives leads to a reduction in the synthesis of prostaglandins and other inflammatory mediators. This results in decreased inflammation, pain, and fever
Pharmacokinetics
The pharmacokinetics of Loxoprofen and its derivatives involve absorption, distribution, metabolism, and excretion (ADME). Loxoprofen is rapidly metabolized to its active form after administration . .
Result of Action
The result of Loxoprofen’s action is a reduction in pain, inflammation, and fever . As the ring-opening impurity is a derivative of Loxoprofen, it is likely to have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Loxoprofen Ring-opening Impurity involves several steps:
Esterification Reaction: Loxoprofen is reacted with methanol to form an ester compound.
Baeyer-Villiger Rearrangement: The ester compound undergoes a Baeyer-Villiger rearrangement with an oxidant to insert oxygen atoms at the electron-rich end of a carbonyl group.
Ring Opening: The rearranged compound is subjected to strong alkali conditions to open the ring, forming an alcoholic hydroxyl intermediate.
Oxidation: The intermediate is oxidized to form the final ring-opened impurity.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale production. The process avoids using explosive reagents, utilizes easily obtained raw materials, and involves short steps with high yield and simple purification .
Chemical Reactions Analysis
Types of Reactions
Loxoprofen Ring-opening Impurity undergoes various chemical reactions, including:
Oxidation: Conversion of the alcoholic hydroxyl intermediate to a ketone.
Substitution: Reactions involving the replacement of functional groups.
Condensation: Formation of larger molecules from smaller ones by eliminating a small molecule like water.
Common Reagents and Conditions
Oxidants: Used in the Baeyer-Villiger rearrangement and oxidation steps.
Alkali: Strong alkali conditions are required for the ring-opening reaction.
Organic Solvents: Used to dissolve reactants and intermediates
Major Products
The major product formed from these reactions is the this compound itself, which is a ketone derivative of the original Loxoprofen molecule .
Scientific Research Applications
Loxoprofen Ring-opening Impurity has several scientific research applications:
Chemistry: Studied to understand the stability and degradation pathways of Loxoprofen.
Biology: Used to investigate the biological effects of degradation products of NSAIDs.
Medicine: Helps in assessing the safety and efficacy of Loxoprofen by understanding its impurities.
Industry: Used as a reference standard in quality control and regulatory compliance
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: A non-selective COX inhibitor used to treat pain and inflammation.
Uniqueness
Loxoprofen Ring-opening Impurity is unique due to its specific formation pathway and the conditions required for its synthesis. Unlike other NSAID impurities, it is formed through a Baeyer-Villiger rearrangement followed by ring opening, making it a distinct degradation product .
Properties
IUPAC Name |
6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZUIVGLLMTAMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1144555.png)
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride](/img/new.no-structure.jpg)

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)
![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)



